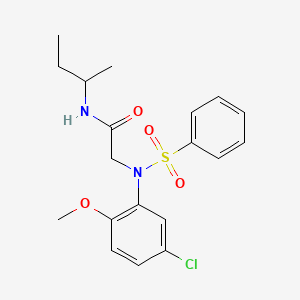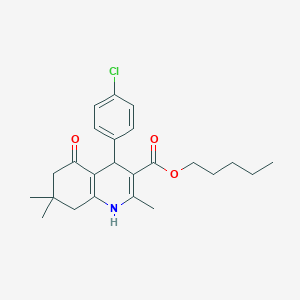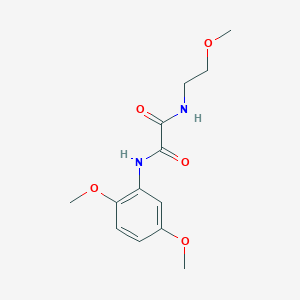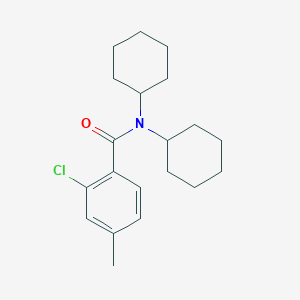![molecular formula C16H16N2O4S2 B4977960 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid, also known as PDP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PDP is a thiol-containing molecule that has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is not fully understood. However, it has been suggested that 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
In terms of its anticancer activity, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been shown to have antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been shown to have anticancer activity in different cancer cell lines and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid in lab experiments is its high purity and yield. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is also relatively easy to synthesize using the method mentioned above. However, one of the limitations of using 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid. One possible direction is to investigate the potential use of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the use of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid as a precursor for the synthesis of other materials, such as nanoparticles and polymers. Finally, further studies are needed to fully understand the mechanism of action of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid and to optimize its properties for different applications.
Méthodes De Synthèse
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid can be synthesized using different methods. One of the most common methods is the reaction of 2,4,6-trichloropyrimidine with thiourea in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionic acid. This method yields 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid with a high purity and yield.
Applications De Recherche Scientifique
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been studied for its potential applications in various fields. In the field of medicine, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has shown promising results as an antioxidant and anti-inflammatory agent. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In the field of materials science, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are materials that have high surface area and can be used for gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
3-[2-(2-carboxyethylsulfanyl)-6-phenylpyrimidin-4-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-14(20)6-8-23-13-10-12(11-4-2-1-3-5-11)17-16(18-13)24-9-7-15(21)22/h1-5,10H,6-9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZYFIMHMQGXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)O)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)

![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)




